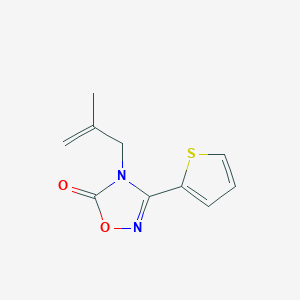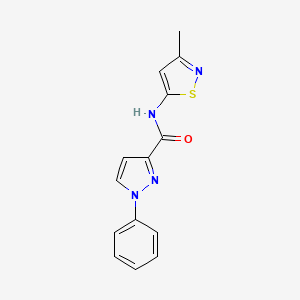
4-(2-Methylprop-2-enyl)-3-thiophen-2-yl-1,2,4-oxadiazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylprop-2-enyl)-3-thiophen-2-yl-1,2,4-oxadiazol-5-one is a chemical compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various fields of study.
Wirkmechanismus
The mechanism of action of 4-(2-Methylprop-2-enyl)-3-thiophen-2-yl-1,2,4-oxadiazol-5-one is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating caspases and increasing the production of reactive oxygen species (ROS). Additionally, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-Methylprop-2-enyl)-3-thiophen-2-yl-1,2,4-oxadiazol-5-one can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2-Methylprop-2-enyl)-3-thiophen-2-yl-1,2,4-oxadiazol-5-one in lab experiments is its unique structure and potential applications in various fields of study. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-Methylprop-2-enyl)-3-thiophen-2-yl-1,2,4-oxadiazol-5-one. One area of interest is in the development of this compound as a potential anticancer agent. Further studies are needed to fully understand the mechanism of action and potential side effects of this compound. Additionally, this compound may have potential applications in the development of new antimicrobial agents or as a treatment for inflammatory diseases. Further research is needed to explore these potential applications.
Synthesemethoden
The synthesis of 4-(2-Methylprop-2-enyl)-3-thiophen-2-yl-1,2,4-oxadiazol-5-one involves the reaction of 2-methylprop-2-en-1-ol with thiosemicarbazide in the presence of an acid catalyst. The resulting product is then reacted with hydrazine hydrate and acetic anhydride to form the final compound. This method has been optimized to produce high yields of the compound with minimal impurities.
Wissenschaftliche Forschungsanwendungen
4-(2-Methylprop-2-enyl)-3-thiophen-2-yl-1,2,4-oxadiazol-5-one has potential applications in various fields of scientific research. One area of interest is in the study of cancer. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as an antimicrobial agent, as it has shown activity against a variety of bacteria and fungi.
Eigenschaften
IUPAC Name |
4-(2-methylprop-2-enyl)-3-thiophen-2-yl-1,2,4-oxadiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7(2)6-12-9(11-14-10(12)13)8-4-3-5-15-8/h3-5H,1,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXHPBBXCAROPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=NOC1=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopent-3-en-1-ylmethanone](/img/structure/B7584884.png)


![1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea](/img/structure/B7584899.png)
![1-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B7584901.png)

![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone](/img/structure/B7584913.png)
![2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]acetonitrile](/img/structure/B7584919.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7584937.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7584939.png)
![4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B7584940.png)
